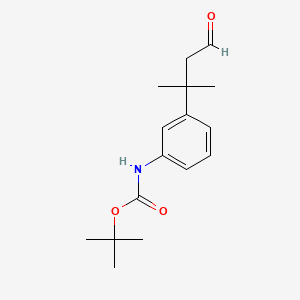
tert-Butyl (3-(2-methyl-4-oxobutan-2-yl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-(2-methyl-4-oxobutan-2-yl)phenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is known for its unique structure, which includes a tert-butyl group, a phenyl ring, and a carbamate functional group.
Métodos De Preparación
The synthesis of tert-Butyl (3-(2-methyl-4-oxobutan-2-yl)phenyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl carbamate with a substituted phenyl halide in the presence of a base such as cesium carbonate and a palladium catalyst . This method offers mild reaction conditions and high yields. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring the efficient and cost-effective production of the compound.
Análisis De Reacciones Químicas
tert-Butyl (3-(2-methyl-4-oxobutan-2-yl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl (3-(2-methyl-4-oxobutan-2-yl)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-(2-methyl-4-oxobutan-2-yl)phenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparación Con Compuestos Similares
tert-Butyl (3-(2-methyl-4-oxobutan-2-yl)phenyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate: This compound has a similar structure but differs in the substitution pattern on the phenyl ring.
tert-Butyl (3-hydroxypyridin-2-yl)carbamate: This compound contains a hydroxypyridine group instead of a phenyl group.
tert-Butyl [4-(2-hydroxyethyl)phenyl]carbamate: This compound has a hydroxyethyl group attached to the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl group, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C16H23NO3 |
|---|---|
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(2-methyl-4-oxobutan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C16H23NO3/c1-15(2,3)20-14(19)17-13-8-6-7-12(11-13)16(4,5)9-10-18/h6-8,10-11H,9H2,1-5H3,(H,17,19) |
Clave InChI |
OZEKYYMCJUTSHM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(C)(C)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


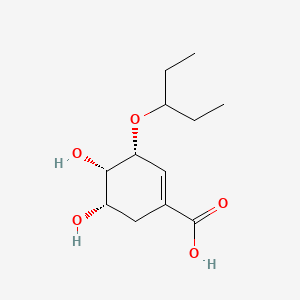
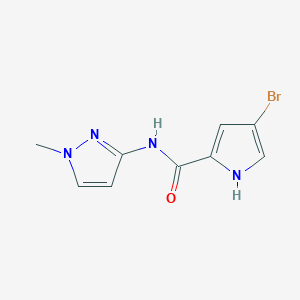

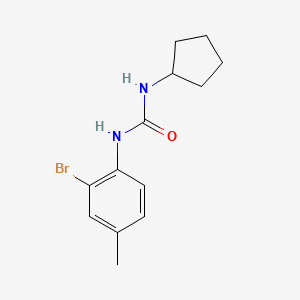
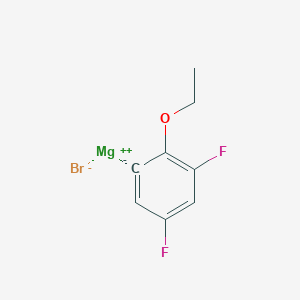

![tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14897021.png)
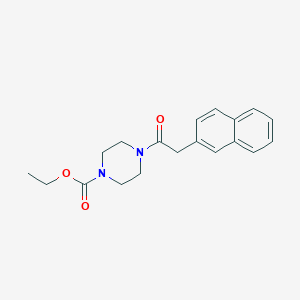
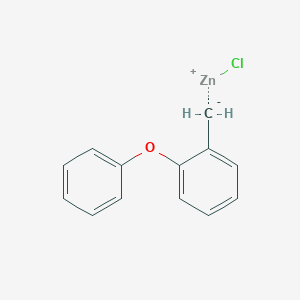
![ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane](/img/structure/B14897027.png)
![N-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-2-(3-methylsulfanyl-[1,2,4]thiadiazol-5-ylsulfanyl)-acetamide](/img/structure/B14897029.png)
![tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide](/img/structure/B14897032.png)
![2-(((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)amino)butan-1-ol](/img/structure/B14897035.png)
![2-[6-(Pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline](/img/structure/B14897040.png)
